3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 2-chloro-7H-purine with a suitable thiol reagent under controlled conditions. The reaction conditions often include the use of a base such as triethylamine (Et3N) and a solvent like 1-propanol. The reaction is carried out under reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to yield corresponding thiols.
Scientific Research Applications
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of purine chemistry.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid involves its interaction with molecular targets such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate, affecting the activity of these enzymes and altering metabolic pathways. The sulfanyl group may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid include:
6-chloro-7H-purine: A simpler purine derivative with a chlorine substitution, lacking the sulfanylpropanoic acid moiety.
2-chloro-6-(methylamino)purine: Another purine derivative with a different substitution pattern, used in various biochemical studies.
6-chloro-9-isopropyl-9H-purine: A purine derivative with an isopropyl group, differing in its chemical properties and applications.
Properties
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-8-12-6-5(10-3-11-6)7(13-8)16-2-1-4(14)15/h3H,1-2H2,(H,14,15)(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFYMVOTDUXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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